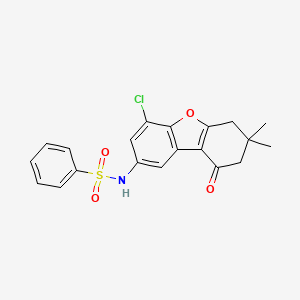
2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H8Cl2N2O2S2 and its molecular weight is 359.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Analogues in Carcinogenicity Studies
Thiophene Carcinogenicity Evaluation : Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. This study aimed to understand whether the substitution of aromatic rings with thiophene could retain biological activity, including carcinogenic potential. The compounds showed activity consistent with their known chemistry in vitro, indicating potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo (Ashby et al., 1978).
Antitubercular Activity of Thiazole Derivatives
Thiazole Derivatives Against Tuberculosis : Modification of isoniazid (INH) structures, including thiazole derivatives, has shown significant in vitro anti-tubercular activity against various mycobacteria strains. These modifications enhance the efficacy compared to INH, particularly against INH-resistant non-tuberculous mycobacteria. This research highlights the potential for designing new anti-TB compounds based on thiazole scaffolds (Asif, 2014).
Imidazole Derivatives and Antitumor Activity
Imidazole in Antitumor Research : Derivatives of imidazole, including those with anticancer properties, have been extensively reviewed. This includes compounds that have passed preclinical testing stages, illustrating the broad application of imidazole derivatives in searching for new antitumor drugs and understanding their diverse biological properties (Iradyan et al., 2009).
Pharmacological Applications of 2,4‐Thiazolidinediones
2,4‐Thiazolidinediones as Antimicrobial and Anticancer Agents : The review discusses the development of 2,4‐thiazolidinedione (TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents. It highlights the structural modification opportunities at the TZD nucleus for developing a wide range of lead molecules against various clinical disorders, emphasizing the importance of substitutions at N‐3 and C‐5 for enhancing pharmacological activities (Singh et al., 2022).
DNA Binding Properties of Hoechst Analogues
Hoechst Analogues in DNA Staining and Protection : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded DNA, have been widely used as fluorescent DNA stains. Besides staining, these compounds have applications as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a variety of biological effects .
Mode of Action
Indole derivatives are known to interact with multiple receptors, leading to a variety of biological activities . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole and thiazole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that the compound may have a wide range of potential effects .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the biological activity of similar thiazole compounds, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c1-6-2-3-9(19-6)8-5-20-13(16-8)17-12(18)7-4-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXWRCJOWBTNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)
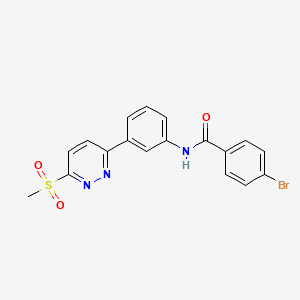

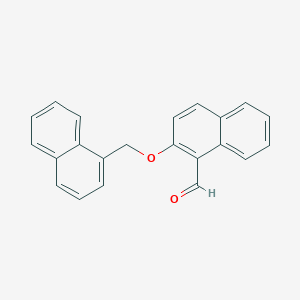
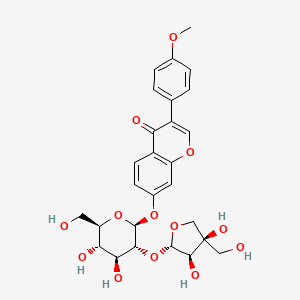
![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)
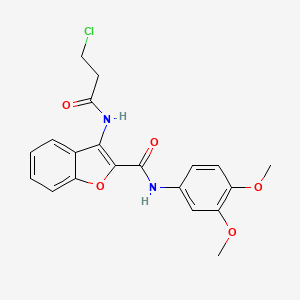
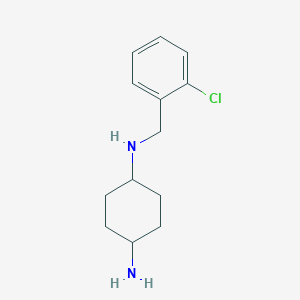
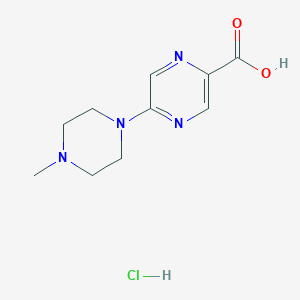

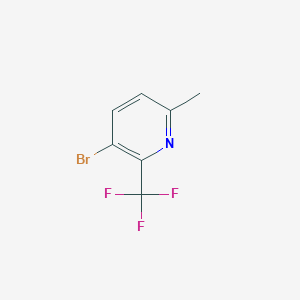
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)
